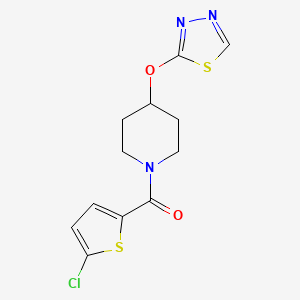

(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(5-chlorothiophen-2-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(5-chlorothiophen-2-yl)methanone" is an intriguing chemical entity that blends the reactivity and structural elements of thiadiazole, piperidine, and thiophene. It's used in various fields including chemistry, biology, and medicine due to its unique structural properties and potential for diverse chemical interactions.

Mecanismo De Acción

Target of Action

The primary targets of this compound are currently unknown. The compound contains a 1,3,4-thiadiazole ring , which is known to be a versatile moiety in medicinal chemistry and is found in a variety of therapeutically significant compounds . .

Mode of Action

Compounds containing a 1,3,4-thiadiazole ring are known to interact with their targets through various mechanisms, depending on the specific structure of the compound and the nature of the target .

Biochemical Pathways

Compounds containing a 1,3,4-thiadiazole ring have been reported to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . The exact pathways affected would depend on the specific targets of the compound.

Result of Action

Given the broad range of activities reported for compounds containing a 1,3,4-thiadiazole ring , it is possible that this compound could have multiple effects at the molecular and cellular levels.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(5-chlorothiophen-2-yl)methanone typically involves the following steps:

Formation of 1,3,4-Thiadiazole Ring: This step generally starts with the cyclization of thiosemicarbazide with carbon disulfide under basic conditions to produce the 1,3,4-thiadiazole core.

Attachment of Piperidine Group: The next step involves nucleophilic substitution, where piperidine reacts with a suitable leaving group on the thiadiazole ring to form the 1-(1,3,4-thiadiazol-2-yl)piperidine intermediate.

Formation of the (5-chlorothiophen-2-yl)methanone: This part involves the electrophilic aromatic substitution on thiophene, introducing a carbonyl group at the 2-position and a chlorine atom at the 5-position.

Coupling Step: The final product is achieved by coupling the intermediates through nucleophilic substitution, where the 1-(1,3,4-thiadiazol-2-yl)piperidine intermediate reacts with the (5-chlorothiophen-2-yl)methanone under controlled conditions.

Industrial Production Methods

In industrial settings, this compound is synthesized using high-yield routes that often involve:

Catalysts: Use of catalysts like palladium to enhance reaction rates and yields.

Solvents: Employing polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide for better solubility and reactivity.

Temperature Control: Precise temperature control to optimize reaction conditions and prevent side reactions.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, particularly at the thiophene and piperidine rings.

Reduction: Reduction of this compound is possible at various sites, including the carbonyl group and the thiadiazole ring.

Substitution: It undergoes nucleophilic and electrophilic substitution reactions readily.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or m-chloroperbenzoic acid.

Reduction: Sodium borohydride or lithium aluminum hydride are commonly used.

Substitution: Halogenating agents, Grignard reagents, and organolithium compounds.

Major Products

Oxidation: Produces sulfoxides and sulfones.

Reduction: Leads to alcohols or reduced heterocyclic rings.

Substitution: Can yield a variety of substituted derivatives based on the nature of the reagents used.

Aplicaciones Científicas De Investigación

This compound finds applications across multiple scientific disciplines:

Chemistry: Used as a building block in organic synthesis to develop complex molecules.

Biology: Acts as a potential bioactive molecule in studying enzyme interactions and protein binding.

Medicine: Investigated for its antimicrobial, antifungal, and anticancer properties due to its structural features.

Industry: Utilized in the development of advanced materials and as a catalyst in specific organic reactions.

Comparación Con Compuestos Similares

Comparison

(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(5-chlorothiophen-2-yl)methanone: is unique due to the combination of thiadiazole, piperidine, and thiophene, which confer a distinctive reactivity profile and pharmacological potential.

List of Similar Compounds

(2-(1,3,4-Thiadiazol-2-yl)phenol: Shares the thiadiazole ring.

(N-(5-chloro-2-thienyl)piperidine: Contains both piperidine and thiophene but lacks the thiadiazole ring.

(5-chlorothiophen-2-yl)methanol: Similar thiophene and methanone groups but without the piperidine and thiadiazole structures.

This overview should provide a solid foundation on the chemical, synthetic, and application aspects of this fascinating compound. Want to dig deeper into any specific section?

Actividad Biológica

The compound (4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(5-chlorothiophen-2-yl)methanone is a novel synthetic molecule that incorporates a thiadiazole moiety, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential anticancer properties, antimicrobial effects, and other pharmacological applications based on recent research findings.

Chemical Structure and Properties

The compound can be described structurally as follows:

- Thiadiazole Moiety : This five-membered heterocyclic ring contributes significantly to the biological activity due to its ability to interact with various biological targets.

- Piperidine Ring : Known for enhancing the lipophilicity and bioavailability of drug candidates.

- Chlorothiophen Group : This aromatic system may impart additional pharmacological properties.

Anticancer Activity

Recent studies have highlighted the potential of thiadiazole derivatives as anticancer agents. The compound under investigation has shown promising results in inhibiting the growth of several cancer cell lines:

These IC50 values indicate that the compound exhibits significant cytotoxicity against these cancer cell lines, suggesting a selective action that spares normal cells.

Antimicrobial Activity

The presence of the thiadiazole ring in this compound suggests potential antimicrobial properties. Compounds with similar structures have been associated with antibacterial and antifungal activities. Although specific data on this compound's antimicrobial efficacy is limited, related thiadiazole derivatives have shown effectiveness against various bacterial strains and fungi.

Other Pharmacological Activities

Thiadiazole derivatives have also been reported to exhibit:

- Antiviral Activity : Some derivatives have shown effectiveness against viruses such as HIV and TMV (Tobacco Mosaic Virus), indicating potential for further exploration in antiviral drug development .

- Anti-inflammatory Effects : Thiadiazoles are known to modulate inflammatory pathways, which could be relevant for therapeutic applications in inflammatory diseases.

Case Studies and Research Findings

A recent review compiled data on various 1,3,4-thiadiazole derivatives, emphasizing their anticancer properties and mechanisms of action. Notably, compounds were evaluated for their interaction with tubulin, suggesting that they may disrupt microtubule dynamics in cancer cells .

Structure-Activity Relationship (SAR)

Research indicates that modifications to the thiadiazole ring or substituents on the piperidine can significantly alter biological activity. For instance, increasing lipophilicity or introducing electron-withdrawing groups can enhance anticancer efficacy .

Propiedades

IUPAC Name |

(5-chlorothiophen-2-yl)-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN3O2S2/c13-10-2-1-9(20-10)11(17)16-5-3-8(4-6-16)18-12-15-14-7-19-12/h1-2,7-8H,3-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXEMJFZKJLUYLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=NN=CS2)C(=O)C3=CC=C(S3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.